3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE
Overview
Description
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine ring.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine: A similar compound with a methoxyphenyl group and a cyclohexyl group attached to a piperidine ring.
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine: Another similar compound with the same functional groups but different ring structure.
Uniqueness
3-CYCLOHEXYL-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups and ring structures, which may confer distinct pharmacological properties and synthetic utility compared to other similar compounds .
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h8-11,17H,2-7,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXLDUIAZVYPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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